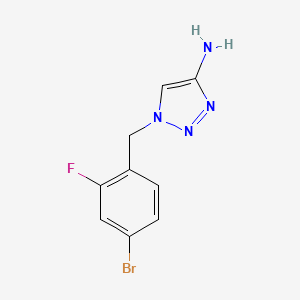

1-(4-Bromo-2-fluorobenzyl)-1h-1,2,3-triazol-4-amine

Description

1-(4-Bromo-2-fluorobenzyl)-1H-1,2,3-triazol-4-amine is a heterocyclic compound featuring a 1,2,3-triazole core substituted with an amine group at position 4 and a 4-bromo-2-fluorobenzyl group at position 1. The molecular formula is C₉H₇BrFN₄ (calculated based on structural analogs in the evidence), with a molecular weight of approximately 284.08 g/mol.

The compound’s synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Buchwald–Hartwig amination, as seen in related triazole derivatives . Its structural uniqueness lies in the combination of electron-withdrawing halogen atoms (Br, F) and the nucleophilic amine group, which can influence reactivity and intermolecular interactions .

Properties

Molecular Formula |

C9H8BrFN4 |

|---|---|

Molecular Weight |

271.09 g/mol |

IUPAC Name |

1-[(4-bromo-2-fluorophenyl)methyl]triazol-4-amine |

InChI |

InChI=1S/C9H8BrFN4/c10-7-2-1-6(8(11)3-7)4-15-5-9(12)13-14-15/h1-3,5H,4,12H2 |

InChI Key |

DZCKCFZPTUDUID-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CN2C=C(N=N2)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-Bromo-2-fluorobenzyl)-1h-1,2,3-triazol-4-amine typically involves a multi-step process. One common method starts with the preparation of 4-bromo-2-fluorobenzyl alcohol from 4-bromo-2-fluorobenzoic acid using borane in tetrahydrofuran (THF) followed by treatment with hydrogen chloride in methanol . The resulting alcohol is then converted to the corresponding azide, which undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne to form the triazole ring . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Bromo-2-fluorobenzyl)-1h-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, such as using palladium-catalyzed cross-coupling reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines and other derivatives.

Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, forming larger ring systems. Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Bromo-2-fluorobenzyl)-1h-1,2,3-triazol-4-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: The compound is used in the development of new materials with unique electronic or optical properties.

Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluorobenzyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets . The triazole ring plays a crucial role in stabilizing the compound’s interaction with the target, leading to the desired biological or chemical effect. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Differences

Key Observations :

- Heterocycle Isomerism : The 1,2,3-triazole core (target compound) vs. 1,2,4-triazole (e.g., ) impacts electronic distribution and hydrogen-bonding capacity.

- Substituent Effects: Bromo and fluoro groups improve lipophilicity and binding affinity compared to non-halogenated analogs (e.g., ). The amine group in the target compound offers nucleophilic reactivity distinct from carboxamide derivatives (e.g., ).

Limitations and Challenges

- Synthetic Complexity: Bromo-fluoro substitution requires precise regioselectivity, increasing synthesis difficulty compared to mono-halogenated analogs .

- Solubility : High halogen content may reduce aqueous solubility, necessitating formulation optimization .

Biological Activity

1-(4-Bromo-2-fluorobenzyl)-1H-1,2,3-triazol-4-amine is a member of the triazole class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring linked to a 4-bromo-2-fluorobenzyl group. This structural configuration is believed to enhance its biological efficacy by improving its interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. The presence of the bromine and fluorine atoms in the benzyl group may enhance the compound's binding affinity and specificity to these targets.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial and fungal strains. The exact IC50 values for this compound remain to be fully characterized; however, related compounds have demonstrated promising results against pathogens such as Staphylococcus aureus and Candida albicans.

| Compound | Target Pathogen | IC50 (μM) |

|---|---|---|

| This compound (est.) | S. aureus | TBD |

| Related Triazole Derivative | C. albicans | 15.0 |

Anti-inflammatory Activity

Triazoles have also been studied for their anti-inflammatory effects. In vitro assays have demonstrated that certain triazole derivatives can inhibit the production of pro-inflammatory cytokines. For example, compounds with similar structures have shown inhibition of COX enzymes, which are critical in the inflammatory response.

| Compound | COX Inhibition | IC50 (μM) |

|---|---|---|

| This compound (est.) | COX-1 | TBD |

| Related Compound | COX-2 | 23.8 |

Case Studies

Several studies have highlighted the potential applications of triazole derivatives in treating infectious diseases and inflammatory conditions:

- Antiviral Activity : A study on related triazole compounds demonstrated significant antiviral activity against influenza virus strains with IC50 values ranging from 0.5 to 4.6 μM. This suggests that similar mechanisms may be applicable to this compound against viral pathogens.

- Antileishmanial Activity : In research focused on antileishmanial agents, triazole derivatives showed IC50 values indicating low toxicity while effectively inhibiting Leishmania species growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.